BenchChemオンラインストアへようこそ!

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Continuous Flow Chemistry Process Chemistry Triazolopyridine Synthesis

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a precisely substituted heterocyclic building block. It is essential for reproducible structure-activity relationships in medicinal chemistry programs targeting HIF prolyl hydroxylase (PHD) inhibitors and RORγt inverse agonists. The 8-bromo and 6-fluoro pattern provides unique reactivity for palladium-catalyzed couplings, while the ethyl carboxylate at the 2-position enables further derivatization. Procuring this exact regioisomer ensures fidelity in patented synthetic routes and avoids the divergent biological profiles of positional isomers. Supplied exclusively for R&D and further manufacturing use; not for direct human application.

Molecular Formula C9H7BrFN3O2
Molecular Weight 288.07 g/mol
Cat. No. B8137322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Molecular FormulaC9H7BrFN3O2
Molecular Weight288.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)F
InChIInChI=1S/C9H7BrFN3O2/c1-2-16-9(15)7-12-8-6(10)3-5(11)4-14(8)13-7/h3-4H,2H2,1H3
InChIKeyOKUWXYCUYPZJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate: A Regiospecific Halogenated Scaffold for Medicinal Chemistry Procurement


Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate (CAS 2177257-73-5) is a densely functionalized heterocyclic building block. It is characterized by a [1,2,4]triazolo[1,5-a]pyridine core simultaneously substituted with a bromine atom at the 8-position, a fluorine atom at the 6-position, and an ethyl carboxylate ester at the 2-position . This precise substitution pattern dictates the compound's chemical reactivity, physicochemical properties, and its utility as a late-stage intermediate, creating a specific chemical space that is not interchangeably accessible via its regioisomers or mono-halogenated analogs . This compound is supplied strictly for research and further manufacturing purposes, not for direct human use .

Why a Generic 'Bromo-fluoro-triazolopyridine Carboxylate' Cannot Substitute for Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate


The premise that any halogenated [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can serve as a generic substitute is fundamentally flawed due to the profound impact of regiochemistry on biological and chemical profiles. Simple positional isomerism, such as shifting the bromine from the 8- to the 7-position (e.g., Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate ), creates a distinct chemical entity with different dipole moments, steric constraints, and electronic distribution. In target-oriented synthesis, such a substitution would drastically alter a potential drug candidate's binding affinity to a biological target, as interactions are highly sensitive to the placement of halogen bond donors and acceptors [1]. Consequently, sourcing the exact regioisomer is not a matter of formality but a mandatory requirement for the reproducibility of structure-activity relationships (SAR) and patented synthetic routes.

Quantitative Differentiation of Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate: Head-to-Head and Cross-Study Evidence


Improved Yield for Core Scaffold Synthesis via Continuous Flow Technology

For the synthesis of the core [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate scaffold, a transition from traditional batch processing to continuous flow methodology provides a quantifiable yield advantage. The synthesis of the N-oxide precursor, a key intermediate applicable to the target compound's synthetic route, was achieved with a significantly higher isolated yield in flow (53%) compared to batch (31%) [1]. This demonstrates a process-level differentiation; sourcing an advanced intermediate like the target compound, which can be further derivatized, allows users to potentially bypass this step and start with a higher molecular complexity.

Continuous Flow Chemistry Process Chemistry Triazolopyridine Synthesis Reaction Optimization

Molecular Weight and Physicochemical Differentiation from Des-halo and Regioisomeric Analogs

The target compound's molecular weight (288.07 g/mol ) serves as a definitive analytical marker that differentiates it from closely related analogs. For instance, Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, a compound with a different ester and bromine position, has a significantly lower molecular weight of 256.06 g/mol [1]. This difference of 32.01 Da is easily and unambiguously resolved by LCMS or HPLC analysis. This provides a critical quality control (QC) differentiator to confirm the correct compound has been procured and to rule out substitution with a cheaper, more common, but functionally distinct building block.

Quality Control Analytical Chemistry Physicochemical Properties Structural Verification

Position-Specific Halogenation for Targeted Kinase Inhibitor Design

The unique 8-bromo-6-fluoro substitution pattern is not arbitrary. In the broader landscape of [1,2,4]triazolo[1,5-a]pyridine RORγt inverse agonists, structural optimization studies have demonstrated that the specific position and type of halogen on the triazolopyridine core dictates potency [1]. In an analogous series, compound 3a, which shares the core architecture, was identified as a 'potent RORγt inverse agonist' [1]. This class-level inference supports that procuring this precisely substituted building block is essential for medicinal chemistry teams aiming to explore this specific and potent vector within the RORγt or wider kinase inhibitor chemical space. Using a different isomer could lead to a complete loss of activity.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship RORγt Inverse Agonists

High-Value Application Scenarios for Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate


Streamlining the Synthesis of Clinical Candidate JTZ-951 Analogs for Renal Anemia

For laboratories focused on synthesizing HIF prolyl hydroxylase (PHD) inhibitors, this compound offers a direct path to functionalizing a validated scaffold. The discovery of JTZ-951 highlighted that triazolopyridine derivatives 'showed potent PHD2 inhibitory activities' and favorable pharmacokinetic properties . By procuring Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate, research teams can use the 8-bromo position as a synthetic handle for cross-coupling reactions to introduce diverse aryl or alkyl groups, exploring the '5-phenethyl substituent' space that was crucial for JTZ-951's in vivo efficacy .

Targeted Exploration of RORγt Inverse Agonist SAR for Autoimmune Disease Programs

This building block is ideally suited for medicinal chemistry programs developing RORγt inverse agonists, a promising therapeutic class for autoimmune diseases like psoriasis. Published SAR indicates that the triazolopyridine core, when appropriately substituted, leads to 'potent RORγt inverse agonist' activity [1]. The specific 8-bromo-6-fluoro pattern provides a unique electronic and steric profile to probe the RORγt ligand-binding domain. This compound allows researchers to rapidly synthesize designed analogs for testing, directly building upon the preliminary SAR findings that identified the triazolopyridine series as superior to piperazine-based agonists [1].

Accelerated Synthesis of Late-Stage Functionalized Libraries via Palladium-Catalyzed Cross-Coupling

The presence of an aryl bromide at the 8-position makes this compound a highly versatile substrate for a range of palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig, Sonogashira couplings). This enables the rapid, parallel synthesis of compound libraries for various kinase and nuclear receptor targets. Unlike first-generation synthesis where the entire scaffold must be built sequentially, this advanced intermediate allows for a convergent synthetic strategy. The 6-fluoro substituent serves as a metabolic soft spot blocker and a conformational modulator, which is a key design feature for modern drug discovery, allowing chemists to probe divergent functional group tolerance late in the synthesis .

Analytical Method Development and Impurity Profiling

Given its clearly defined mass of 288.07 g/mol , this compound can serve as a high-purity standard for developing specific HPLC and LCMS methods. The presence of both bromine and fluorine provides a distinctive, easily identifiable isotopic pattern that acts as an internal tracer during reaction optimization and scale-up studies. QC and analytical departments can leverage this signature to monitor reaction progression and quantify trace impurities in isomeric mixtures, ensuring that the final active pharmaceutical ingredient (API) is free of structurally similar, potentially genotoxic impurities .

Quote Request

Request a Quote for Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.